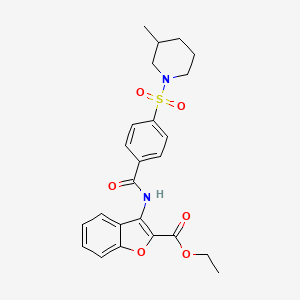

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

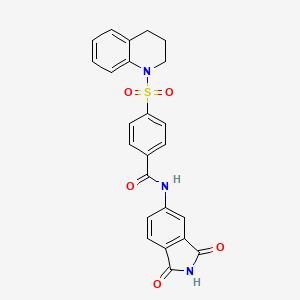

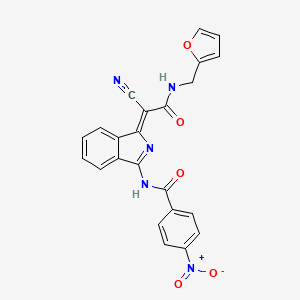

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C24H26N2O6S and a molecular weight of 470.54. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran-based compounds like Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate often involves complex chemical reactions. For instance, benzofuran derivatives can be synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a sulfonyl group attached to a 3-methylpiperidin-1-yl group, and a benzamido group. The benzofuran ring is a key structural feature of this compound, contributing to its wide array of biological activities .Scientific Research Applications

- Anticancer Properties : Researchers explore the potential of this compound as an anticancer agent. Its unique structure may inhibit specific cellular pathways or target cancer cells selectively .

- Anti-Inflammatory Effects : Investigations focus on its anti-inflammatory properties, which could be valuable in treating inflammatory diseases .

- Building Block for Complex Molecules : Chemists utilize this compound as a building block in the synthesis of more intricate molecules. Its functional groups allow for diverse modifications and derivatizations .

- Enzyme Inhibition Studies : The compound’s benzofuran scaffold may interact with enzymes, making it relevant for chemical biology studies .

- Functional Materials : Researchers explore its use in designing functional materials, such as sensors, due to its unique structure and potential electronic properties .

- Neuroprotective Effects : Investigations examine whether this compound has neuroprotective properties, potentially relevant for neurodegenerative diseases .

- Environmental Fate and Degradation : Scientists study its behavior in the environment, including degradation pathways and potential ecological impact .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Biology

Materials Science and Nanotechnology

Pharmacology and Neuropharmacology

Environmental Chemistry and Toxicology

Chemical Education and Outreach

Future Directions

Benzofuran derivatives, such as Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate, have attracted considerable attention due to their wide range of biological and pharmacological applications. Future research in this area may focus on developing new therapeutic agents and improving the synthesis methods of these compounds .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structure and functional groups .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities, which would result in a range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.

properties

IUPAC Name |

ethyl 3-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-8-4-5-9-20(19)32-22)25-23(27)17-10-12-18(13-11-17)33(29,30)26-14-6-7-16(2)15-26/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKQWQYJKQWQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)

![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)

![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)